

A Comparative Analysis of the Shock Sensitivity of CL-20 and PETN

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: *B163516*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the shock sensitivity of two powerful energetic materials: 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) and Pentaerythritol Tetranitrate (PETN). The information presented is supported by experimental data to assist researchers in material selection and safety protocol development.

Executive Summary

CL-20, one of the most powerful conventional explosives, and PETN, a widely used secondary explosive, exhibit distinct differences in their sensitivity to external stimuli such as impact, friction, and electrostatic discharge (ESD). Understanding these characteristics is paramount for their safe handling, processing, and application. This guide summarizes key sensitivity parameters and outlines the standardized experimental methodologies used for their determination.

Quantitative Data Comparison

The following table summarizes the shock sensitivity data for CL-20 and PETN based on standardized testing methods. It is important to note that sensitivity values can be influenced by factors such as crystal morphology, particle size, and the presence of impurities. The data presented here is for the epsilon polymorph of CL-20, which is the most stable and commonly used form.

Sensitivity Parameter	CL-20 (ϵ -polymorph)	PETN	Test Method
Impact Sensitivity	4 J	3 J	BAM Fallhammer
Friction Sensitivity	120 N	60 N	BAM Friction Apparatus
Electrostatic Discharge (ESD) Sensitivity	0.106 J	Varies significantly with test conditions	ABL ESD Apparatus

Note: A lower value in Impact and ESD Sensitivity indicates higher sensitivity, while a lower value in Friction Sensitivity indicates higher sensitivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure a comprehensive understanding of the data presented. These protocols are based on internationally recognized standards.

BAM Fallhammer Impact Test (UN Test 3(a)(ii))

This test determines the sensitivity of a substance to the impact of a falling weight.

Apparatus:

- A fallhammer apparatus consisting of a base, anvil, guiding column, drop weight, release mechanism, and a measuring device for the drop height.
- Steel cylinders and sleeves to confine the sample.

Procedure:

- A specified amount of the explosive substance is placed into the steel sleeve assembly.
- The drop weight is raised to a predetermined height and released, allowing it to strike the sample.

- A series of trials is conducted at various drop heights.
- The result of each trial (explosion or no explosion) is recorded.
- The Bruceton "up-and-down" method is typically used to determine the 50% probability of initiation (H₅₀), which is then converted to impact energy in Joules. An explosion is typically indicated by an audible report, flame, or smoke.

BAM Friction Test (UN Test 3(b)(i))

This test assesses the sensitivity of a substance to frictional stimuli.[\[1\]](#)[\[2\]](#)

Apparatus:

- A friction apparatus consisting of a movable porcelain plate and a fixed porcelain pin.
- A loading arm with weights to apply a specific load onto the pin.

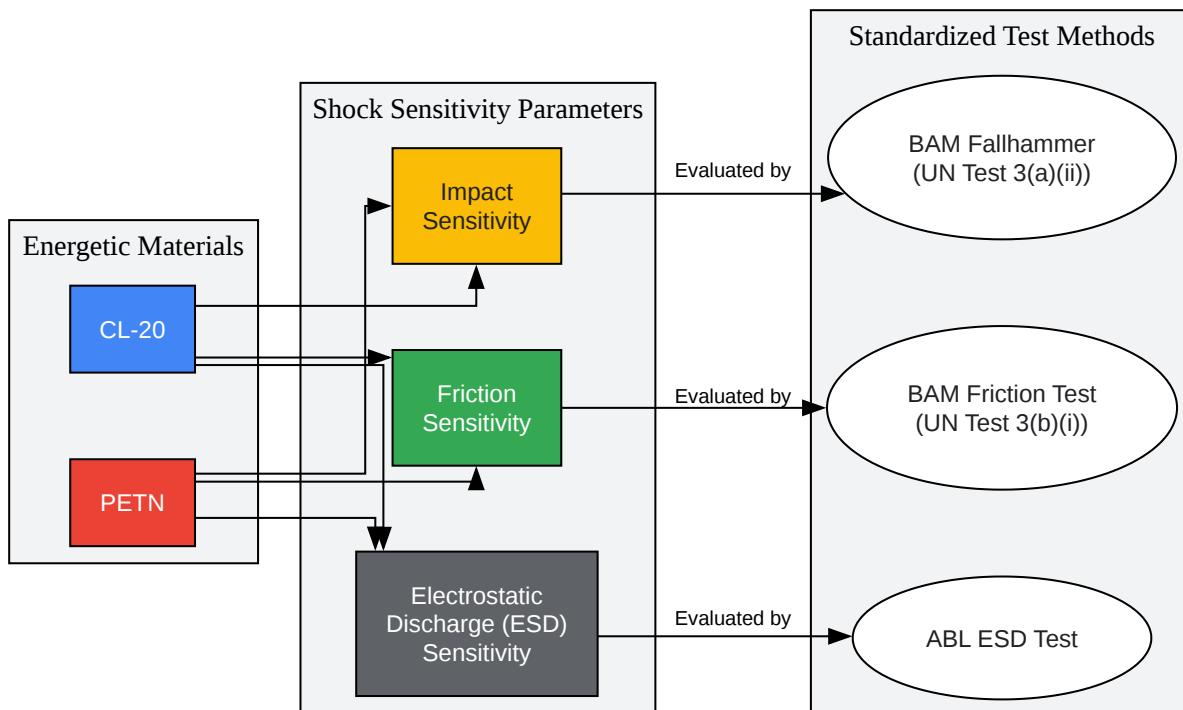
Procedure:

- A small amount of the test substance is spread on the porcelain plate.
- The porcelain pin is placed on the sample, and a specific load is applied.
- The porcelain plate is moved back and forth under the pin for a specified distance and speed.
- A series of tests is performed with different loads.
- The lowest load at which a flame, crackling, or an explosion occurs in at least one out of six trials is determined as the friction sensitivity.[\[1\]](#)[\[2\]](#)

Allegany Ballistics Laboratory (ABL) Electrostatic Discharge (ESD) Test

This method is used to determine the sensitivity of a material to initiation by an electrostatic discharge.[\[3\]](#)

Apparatus:


- An ESD generator capable of delivering a spark of known energy.
- A sample holder with two electrodes.
- A means of observing the sample for any reaction (e.g., high-speed camera, audible sensor, or visual inspection for light or smoke).

Procedure:

- A small, precisely measured amount of the explosive is placed in the gap between the electrodes.
- A capacitor is charged to a specific voltage, storing a known amount of energy.
- The capacitor is discharged through the sample, creating a spark.
- The test is repeated at various energy levels.
- The 50% initiation threshold (E50), the energy level at which there is a 50% probability of initiation, is determined using statistical methods like the Bruceton method.

Logical Relationship of Shock Sensitivity Comparison

The following diagram illustrates the key parameters considered in the shock sensitivity comparison between CL-20 and PETN and the standardized tests used to evaluate them.

[Click to download full resolution via product page](#)

Caption: Comparative framework for CL-20 and PETN shock sensitivity.

Conclusion

The experimental data indicates that while both CL-20 and PETN are highly energetic materials, their shock sensitivity profiles differ. PETN is generally more sensitive to impact and friction than the ϵ -polymorph of CL-20. Conversely, the available data suggests CL-20 is more sensitive to electrostatic discharge.^[4] This comparative analysis, supported by standardized testing protocols, provides a critical resource for researchers in the selection and safe handling of these energetic materials for various applications. It is imperative to always consult comprehensive safety data sheets and follow established laboratory safety procedures when working with any explosive material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. etusersgroup.org [etusersgroup.org]
- 2. unece.org [unece.org]
- 3. osti.gov [osti.gov]
- 4. Sensitivity of Hexanitrohexaazaisowurtzitane [energetic-materials.org.cn]
- To cite this document: BenchChem. [A Comparative Analysis of the Shock Sensitivity of CL-20 and PETN]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163516#shock-sensitivity-comparison-between-cl-20-and-petn>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com